5-(4-Nitrophenyl)thiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)thiophene-2-carboximidamide is a heterocyclic compound that features a thiophene ring substituted with a nitrophenyl group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carboximidamide typically involves the following steps:
Thiophene Formation: The construction of the thiophene ring.
Carboximidamide Introduction: The addition of the carboximidamide group to the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and thiophene formation processes, followed by purification steps to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrophenyl)thiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)thiophene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrophenyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. The carboximidamide group may form hydrogen bonds with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
5-ethyl-thiophene-2-carboxylic acid: Features an ethyl group on the thiophene ring.
5-methyl-4-phenyl-thiophene-3-carboxylic acid: Contains a methyl and phenyl group on the thiophene ring.
Uniqueness
5-(4-Nitrophenyl)thiophene-2-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89114-67-0 |
---|---|
Molekularformel |
C11H9N3O2S |
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C11H9N3O2S/c12-11(13)10-6-5-9(17-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H3,12,13) |
InChI-Schlüssel |
AEBLKUBSTWCNGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.